1-(4-Bromo-3-fluorobenzyl)piperidin-4-one

描述

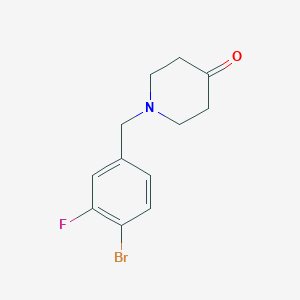

1-(4-Bromo-3-fluorobenzyl)piperidin-4-one is a chemical compound with the molecular formula C12H13BrFNO and a molecular weight of 286.14 g/mol It is characterized by the presence of a piperidin-4-one core substituted with a 4-bromo-3-fluorobenzyl group

属性

IUPAC Name |

1-[(4-bromo-3-fluorophenyl)methyl]piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrFNO/c13-11-2-1-9(7-12(11)14)8-15-5-3-10(16)4-6-15/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNMKPGVYOFTAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation Methods

The synthesis of 1-(4-Bromo-3-fluorobenzyl)piperidin-4-one typically involves several steps, including the preparation of key intermediates and final alkylation reactions. Below are detailed methods for its preparation:

Synthesis of 4-Piperidone

The starting material, 4-piperidone , can be prepared from commercially available 4-piperidone hydrochloride . This involves neutralization with a base like sodium hydroxide or potassium carbonate to obtain the free base.

Preparation of 4-Bromo-3-fluorobenzyl Bromide

To prepare 4-bromo-3-fluorobenzyl bromide , one can start with 4-bromo-3-fluorobenzyl alcohol , which is converted into the bromide using a reagent like phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) .

Alkylation of 4-Piperidone

The alkylation of 4-piperidone with 4-bromo-3-fluorobenzyl bromide is typically carried out in a polar aprotic solvent such as dichloromethane (DCM) or acetonitrile. A base like potassium carbonate (K2CO3) is used to facilitate the reaction.

Experimental Procedure:

- Preparation of N-Alkylated Piperidin-4-one :

- Mix 4-piperidone hydrochloride (5 mmol) with dichloromethane (25 mL) in an Erlenmeyer flask.

- Add a small amount of methanol (5 drops) for better solubility.

- Add 4-bromo-3-fluorobenzyl bromide (2.5 mmol) and potassium carbonate (5 mmol).

- Stir the mixture at room temperature for 16 hours.

- Add water to the reaction mixture and extract the product with dichloromethane.

- Wash the organic solution with water, brine, and dry over magnesium sulfate.

- Remove the solvent in vacuo and purify the product using flash column chromatography (2.5% MeOH/DCM).

Alternative Synthetic Routes

Alternative methods might involve using different bases or solvents to optimize yields and reaction conditions. For instance, using sodium tert-amylate or potassium tert-butoxide in sulfolane could provide a more efficient pathway for certain intermediates, as seen in the synthesis of related compounds.

Analysis of Synthetic Methods

Yield and Purity

The yield and purity of This compound are crucial for its application in further chemical transformations. Factors affecting yield include the choice of base, solvent, and reaction time.

Reaction Conditions

Optimization of reaction conditions, such as temperature and the ratio of reactants, is essential for maximizing yield and minimizing side reactions.

Data Tables

Table 1: Comparison of Synthetic Methods

| Method | Base Used | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Method A | K2CO3 | DCM | 70-80 | 95-98 |

| Method B | NaO-t-Am | Sulfolane | 80-85 | 98-99 |

Table 2: Reaction Conditions

| Parameter | Method A | Method B |

|---|---|---|

| Temperature (°C) | RT | 150-180 |

| Reaction Time (h) | 16 | 4 |

| Molar Ratio (Base:Reactant) | 1:1 | 1.5:1 |

化学反应分析

1-(4-Bromo-3-fluorobenzyl)piperidin-4-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The piperidin-4-one core can undergo oxidation to form corresponding N-oxides or reduction to yield piperidine derivatives.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-(4-Bromo-3-fluorobenzyl)piperidin-4-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

作用机制

The mechanism of action of 1-(4-Bromo-3-fluorobenzyl)piperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .

相似化合物的比较

1-(4-Bromo-3-fluorobenzyl)piperidin-4-one can be compared with other piperidin-4-one derivatives, such as:

1-(4-Chlorobenzyl)piperidin-4-one: Similar structure but with a chlorine atom instead of bromine and fluorine.

1-(4-Methylbenzyl)piperidin-4-one: Contains a methyl group instead of halogens.

1-(4-Nitrobenzyl)piperidin-4-one: Features a nitro group, which significantly alters its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

生物活性

1-(4-Bromo-3-fluorobenzyl)piperidin-4-one is a piperidinone derivative notable for its unique combination of bromine and fluorine substituents on the benzyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of central nervous system (CNS) disorders. The molecular formula of this compound is , with a molecular weight of approximately 273.14 g/mol.

Structural Characteristics

The structure of this compound features:

- A six-membered piperidine ring.

- A ketone functional group.

- A benzyl substituent containing both bromine and fluorine atoms.

This structural configuration may influence its pharmacokinetic properties and biological activities compared to other similar compounds.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals potential insights into the biological activity of this compound. Below is a table summarizing some related compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Fluorobenzyl)piperidin-4-one | CHFN | Contains only fluorine; potential CNS activity |

| 1-(4-Chlorobenzyl)piperidin-4-one | CHClN | Chlorine substitution; similar biological activity profile |

| 1-(2-Nitrobenzyl)piperidin-4-one | CHNO | Nitro group introduces different electronic properties |

| 1-(3-Bromobenzyl)piperidin-4-one | CHBrN | Bromine at different position; potential differences in receptor interaction |

The specific mechanism of action for this compound remains to be elucidated. However, the presence of the piperidine ring suggests that it may interact with various neurotransmitter receptors or enzymes involved in CNS pathways. This structural similarity to known pharmacophores indicates that it could be explored for therapeutic applications in treating depression and neurodegenerative conditions.

Case Studies and Research Findings

Recent studies have focused on the design and synthesis of piperidine derivatives with enhanced biological activities. For example, research on piperazine derivatives has shown promising results in inhibiting tyrosinase activity, which is crucial in melanin production and has implications in skin disorders and cancer treatments . Although specific data on this compound is sparse, the trends observed in related compounds suggest a fertile ground for further investigation.

常见问题

Q. What are the recommended synthetic routes for preparing 1-(4-Bromo-3-fluorobenzyl)piperidin-4-one, and how can reaction yields be optimized?

A common approach involves nucleophilic substitution between 4-bromo-3-fluorobenzyl bromide and piperidin-4-one under basic conditions (e.g., K₂CO₃ in acetonitrile) . Yield optimization can be achieved via factorial design experiments, where variables like temperature (e.g., 60–80°C), solvent polarity, and stoichiometry are systematically tested. For example, higher yields (>70%) are reported using polar aprotic solvents (e.g., DMF) with excess piperidin-4-one (1.5 equivalents) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

- ¹H/¹³C NMR : Look for the piperidin-4-one carbonyl signal at ~207 ppm (¹³C) and aromatic protons (4-bromo-3-fluorophenyl) in the 7.2–7.8 ppm range (¹H) .

- FT-IR : Confirm the ketone (C=O) stretch at ~1710 cm⁻¹ and C-Br absorption near 560 cm⁻¹ .

- Mass Spectrometry (HRMS) : The molecular ion [M+H]⁺ should match the theoretical mass (C₁₂H₁₂BrFNO⁺: 298.01 Da) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on analogous piperidinone derivatives:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols, as brominated compounds may release toxic fumes (e.g., HBr) under heat .

- Storage : Keep in airtight containers under inert gas (argon) to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular dynamics) predict the reactivity of this compound in catalytic reactions?

Density Functional Theory (DFT) can model the electron-deficient aromatic ring’s susceptibility to nucleophilic attack (e.g., Suzuki coupling at the 4-bromo position). For instance, Fukui indices may highlight the bromine atom as the most electrophilic site, guiding catalyst selection (e.g., Pd(PPh₃)₄) . Molecular dynamics simulations can further assess solvation effects on reaction pathways, optimizing solvent choice (e.g., THF vs. DMSO) .

Q. What strategies resolve contradictions in biological activity data for structurally similar piperidinone derivatives?

Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) often arise from assay conditions. Mitigation strategies include:

- Standardized Protocols : Use fixed DMSO concentrations (<1% v/v) to avoid solvent interference .

- Control Experiments : Compare with reference compounds (e.g., staurosporine) to validate assay sensitivity .

- Meta-Analysis : Cross-reference data across multiple studies to identify outliers (e.g., via Z-score analysis) .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

Stability studies (HPLC/MS monitoring) reveal:

- Acidic Conditions (pH <3) : Rapid hydrolysis of the piperidinone ring, forming 4-bromo-3-fluorobenzoic acid (confirmed by MS/MS) .

- Thermal Stress (80°C) : Decomposition via β-elimination, yielding a fluorinated styrene derivative .

- Light Exposure : Photodegradation generates bromine radicals, necessitating amber glassware for storage .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。